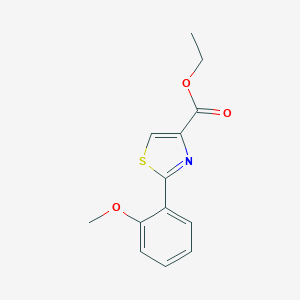

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)10-8-18-12(14-10)9-6-4-5-7-11(9)16-2/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXAMRGQLUBAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434247 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-16-6 | |

| Record name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in published literature, this document outlines a well-established synthetic route and presents an analysis of expected spectroscopic data based on analogous structures. This guide is intended to support research and development activities by providing a robust framework for the synthesis and characterization of this compound.

Synthesis Protocol: Hantzsch Thiazole Synthesis

A reliable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone or its equivalent. For the target compound, 2-methoxybenzothioamide would be reacted with ethyl bromopyruvate.

Experimental Protocol:

-

Preparation of 2-methoxybenzothioamide: 2-Methoxybenzonitrile is treated with hydrogen sulfide gas in the presence of a base, such as sodium hydrosulfide, in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation and purified by recrystallization.

-

Cyclization Reaction:

-

To a solution of 2-methoxybenzothioamide (1 equivalent) in a solvent such as ethanol or tetrahydrofuran (THF), add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours, with progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield this compound as a solid.

-

Diagram of the Hantzsch Thiazole Synthesis Workflow

Caption: Hantzsch synthesis of the target compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Thiazole H-5 |

| ~7.90 | dd | 1H | Aromatic H (ortho to C=N) |

| ~7.40 | m | 1H | Aromatic H |

| ~7.10 | m | 2H | Aromatic H |

| ~4.40 | q | 2H | -OCH₂CH₃ |

| ~3.90 | s | 3H | -OCH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Thiazole C-2 |

| ~162 | C=O (ester) |

| ~157 | Aromatic C-OCH₃ |

| ~148 | Thiazole C-4 |

| ~132 | Aromatic CH |

| ~131 | Aromatic CH |

| ~125 | Thiazole C-5 |

| ~121 | Aromatic CH |

| ~120 | Aromatic C (ipso) |

| ~112 | Aromatic CH |

| ~61 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Data (Technique: KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching (aromatic and thiazole rings) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (Technique: ESI or EI)

| m/z | Interpretation |

| 263 | [M]⁺ (Molecular Ion) |

| 218 | [M - OCH₂CH₃]⁺ |

| 189 | [M - COOCH₂CH₃]⁺ |

| 135 | [C₇H₇O]⁺ (methoxyphenyl fragment) |

General Spectroscopic Analysis Workflow

The characterization of a newly synthesized compound like this compound follows a standardized workflow to confirm its structure and purity.

Diagram of the General Spectroscopic Analysis Workflow

Caption: Standard workflow for spectroscopic analysis.

Experimental Methodologies for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra would be acquired using either Electrospray Ionization (ESI) or Electron Ionization (EI) techniques on a high-resolution mass spectrometer to determine the accurate mass of the molecular ion and its fragmentation pattern.

This guide provides a foundational understanding of the synthesis and expected spectroscopic characteristics of this compound, which can be a valuable resource for researchers in the field of medicinal chemistry and drug development.

Physical and chemical properties of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

An In-depth Technical Guide to Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's identification, properties, synthesis, and potential mechanism of action, with a focus on its relevance as a potential therapeutic agent.

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The thiazole nucleus is a key pharmacophore in several approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. This guide focuses on the specific properties and potential applications of the 2-(2-methoxyphenyl) substituted derivative, providing a foundational resource for further research and development.

Compound Identification and Physical Properties

A clear identification of this compound is crucial for any research endeavor. The fundamental identifiers and physical properties are summarized below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | Ethyl 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |

| CAS Number | 115299-16-6[1] |

| Molecular Formula | C₁₃H₁₃NO₃S[1] |

| Molecular Weight | 263.32 g/mol [1] |

| Appearance | Yellow solid[1] |

| Storage Conditions | Store at 0-8 °C[1] |

Table 2: Physical and Chemical Properties

While experimental data for the 2-methoxy isomer is limited, data for the closely related 4-methoxy isomer, Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate (CAS: 57677-79-9), can provide valuable estimates.

| Property | Value (for 4-methoxy isomer) | Reference |

| Melting Point | 94-96 °C | [2] |

| Boiling Point | 399.78 °C at 760 mmHg | [2] |

| Density | 1.22 g/cm³ | [2] |

Chemical Synthesis and Purification

General Experimental Protocol (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis involves the reaction of a thioamide with an α-haloketone or α-haloester. For the synthesis of the target compound, this would involve the reaction of 2-methoxybenzothioamide with an ethyl 2-halo-3-oxobutanoate.

Reaction Scheme:

Caption: General Hantzsch synthesis of the target compound.

Detailed Methodology:

-

Thioamide Formation: 2-methoxybenzonitrile is reacted with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, in a suitable solvent like toluene or dioxane under reflux to yield 2-methoxybenzothioamide.

-

Cyclocondensation: The resulting 2-methoxybenzothioamide is then reacted with ethyl 2-chloro-3-oxobutanoate in a solvent such as ethanol or acetone. The reaction is typically carried out at reflux temperature for several hours.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectral Data (Predicted)

While experimental spectra for this compound were not found, predicted spectral data can be inferred from the analysis of similar compounds.

Table 3: Predicted Spectral Data

| Spectrum | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (methoxyphenyl and thiazole rings), quartet and triplet for the ethyl ester group, and a singlet for the methoxy group. |

| ¹³C NMR | Carbonyl carbon of the ester, aromatic carbons, thiazole ring carbons, ethyl ester carbons, and the methoxy carbon. |

| IR (Infrared) | C=O stretching of the ester, C=N stretching of the thiazole ring, aromatic C=C stretching, and C-O stretching of the ether and ester groups. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (263.32). |

Potential Mechanism of Action and Biological Activity

Thiazole derivatives have garnered significant attention for their potential as anticancer agents. One of the key mechanisms of action for many bioactive thiazole-containing compounds is the inhibition of tubulin polymerization.[3][4]

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and induce apoptosis (programmed cell death), making tubulin an attractive target for cancer therapy.

A number of thiazole derivatives have been reported to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This binding prevents the assembly of microtubules, leading to the disruption of the mitotic spindle and subsequent cell death in rapidly dividing cancer cells.[3]

Caption: Proposed mechanism of tubulin polymerization inhibition.

While direct evidence for this compound as a tubulin polymerization inhibitor is not yet available, its structural similarity to other known thiazole-based inhibitors suggests this as a primary avenue for investigation into its potential anticancer activity.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has summarized the currently available information on its physical and chemical properties, provided a general synthetic strategy, and highlighted a plausible mechanism of action based on the activity of related thiazole derivatives. Further experimental work is required to fully characterize this compound, including detailed spectroscopic analysis, determination of its physical properties, and evaluation of its biological activity, particularly as a potential inhibitor of tubulin polymerization. This foundational knowledge will be invaluable for researchers aiming to explore the therapeutic potential of this and related thiazole compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS 57677-79-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate: A Search for Definitive Data

A comprehensive search for the complete, publicly available crystal structure of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate has not yielded the necessary crystallographic data to construct a detailed technical guide as requested. While the compound is commercially available, its full single-crystal X-ray diffraction analysis, including unit cell parameters, space group, atomic coordinates, and detailed experimental protocols, does not appear to be published in readily accessible scientific literature or crystallographic databases.

The objective of this guide was to provide an in-depth technical resource for researchers, scientists, and drug development professionals on the crystal structure of this compound. This would have included a thorough presentation of quantitative crystallographic data, detailed experimental methodologies, and visual representations of the experimental workflow.

Proposed Methodological Approach

Had the data been available, the analysis would have followed a standard workflow for crystal structure determination and analysis. This process is crucial for understanding the three-dimensional arrangement of atoms within a crystal, which in turn influences the physical and chemical properties of the compound, including its biological activity.

Experimental Workflow Visualization

The anticipated workflow for such an analysis is depicted below. This diagram illustrates the logical progression from compound synthesis to the final structural analysis and data deposition.

Figure 1: A generalized workflow for the crystal structure analysis of a small molecule, from synthesis to data deposition.

Data Presentation and Experimental Protocols

Without the specific crystallographic information file (CIF), it is not possible to generate the required tables of quantitative data, which would typically include:

-

Crystal Data and Structure Refinement Table: This would summarize the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), unit cell volume, number of molecules in the unit cell (Z), calculated density, absorption coefficient, and final R-factors.

-

Selected Bond Lengths and Angles: A table detailing key intramolecular distances and angles, particularly within the thiazole and methoxyphenyl moieties, would be crucial for understanding the molecular geometry.

-

Hydrogen Bond Geometry: If present, a table outlining the donor, acceptor, and hydrogen atoms involved in hydrogen bonding, along with their distances and angles, would be provided to describe the intermolecular interactions that stabilize the crystal packing.

Similarly, the detailed experimental protocols for synthesis, crystallization, and X-ray data collection and refinement are specific to the particular study in which the structure was determined and cannot be generalized without access to the original research publication.

Conclusion

While the principles of crystal structure analysis are well-established, the application of these principles to a specific compound like this compound requires access to the empirical data from a successful single-crystal X-ray diffraction experiment. Despite extensive searches of scientific databases and the public domain, this information could not be located. Therefore, a detailed technical guide as requested cannot be produced at this time. Researchers and professionals interested in this specific crystal structure are encouraged to monitor crystallographic databases for its potential future deposition or consider undertaking the experimental determination of the structure.

Technical Guide: Properties and Potential Applications of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate (CAS 115299-16-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties and potential biological activities of the chemical compound with CAS number 115299-16-6, identified as Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles information from closely related analogs and general principles of thiazole chemistry to offer a detailed projection of its characteristics and potential applications. The guide covers its chemical and physical properties, a plausible synthetic route, expected analytical data, and detailed experimental protocols for evaluating its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The potential mechanisms of action, including cyclooxygenase (COX) inhibition and tubulin polymerization disruption, are also discussed and visualized.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are based on information available from chemical suppliers and databases.

| Property | Value |

| CAS Number | 115299-16-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Appearance | Yellow solid[1] |

| Purity | ≥ 97% (HPLC)[1] |

| Storage Conditions | 0-8 °C[1] |

| SMILES | CCOC(=O)c1csc(n1)c1ccccc1OC |

| InChI Key | Not readily available |

Synthesis and Characterization

While a specific detailed synthesis protocol for this compound is not widely published, a plausible and common method for its preparation is the Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthesis: Hantzsch Thiazole Synthesis

A likely synthetic route would involve the reaction of 2-methoxybenzothioamide with ethyl bromopyruvate.

Experimental Protocol (Hypothetical):

-

Preparation of 2-methoxybenzothioamide: 2-methoxybenzamide is treated with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or pyridine. The reaction mixture is typically heated to reflux for several hours. After cooling, the product is isolated by filtration or extraction.

-

Hantzsch Thiazole Synthesis:

-

To a solution of 2-methoxybenzothioamide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF), add ethyl bromopyruvate (1.1 equivalents).

-

The reaction mixture is stirred at room temperature or gently heated to reflux for a period of 2-24 hours, with the progress monitored by thin-layer chromatography (TTC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, to yield this compound.

-

Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the 2-methoxyphenyl group (multiplets in the range of δ 6.9-8.0 ppm).- A singlet for the thiazole proton (δ ~8.0-8.5 ppm).- A singlet for the methoxy group protons (δ ~3.9 ppm).- A quartet and a triplet for the ethyl ester group protons (δ ~4.3 ppm and δ ~1.3 ppm, respectively). |

| ¹³C NMR | - Carbonyl carbon of the ester (δ ~160-165 ppm).- Thiazole ring carbons (δ ~115-170 ppm).- Aromatic carbons of the 2-methoxyphenyl group (δ ~110-160 ppm).- Methoxy group carbon (δ ~55-56 ppm).- Ethyl ester carbons (δ ~61 ppm and δ ~14 ppm). |

| IR (KBr, cm⁻¹) | - C=O stretching of the ester (around 1710-1730 cm⁻¹).- C=N and C=C stretching of the thiazole and aromatic rings (in the range of 1500-1650 cm⁻¹).- C-O stretching of the ether and ester (in the range of 1000-1300 cm⁻¹). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 264.06. |

Potential Biological Activities and Experimental Protocols

Thiazole derivatives are known to exhibit a wide range of biological activities, and compounds structurally related to this compound have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

-

Prepare a solution of heme as a cofactor.

-

Prepare a solution of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare a solution of arachidonic acid as the substrate.

-

Dissolve the test compound (this compound) and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to the appropriate wells.

-

Add the test compound or reference inhibitor at various concentrations to the inhibitor wells. Add solvent vehicle to the control wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately add the colorimetric substrate.

-

Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Potential Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Antimicrobial Activity

Thiazole-containing compounds have been reported to possess antibacterial and antifungal properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Culture the desired bacterial or fungal strains in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

-

Adjust the microbial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive controls (microorganisms with no compound) and negative controls (broth with no microorganisms). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a positive control for inhibition.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

Data Analysis:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Anticancer Activity: Tubulin Polymerization Inhibition

Several thiazole derivatives have demonstrated anticancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

-

Reagent Preparation:

-

Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

-

Prepare a stock solution of the test compound and a known tubulin polymerization inhibitor (e.g., colchicine or paclitaxel as a polymerization promoter) in DMSO.

-

-

Assay Procedure:

-

In a temperature-controlled spectrophotometer set at 37°C, add the tubulin solution to a cuvette.

-

Add the test compound or control to the cuvette and mix gently.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Compare the polymerization curve of the test compound with the control to determine if it inhibits or enhances tubulin polymerization.

-

Calculate the IC₅₀ value for inhibition of tubulin polymerization.

-

Potential Signaling Pathway: Disruption of Microtubule Dynamics

Conclusion

This compound (CAS 115299-16-6) is a thiazole derivative with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the activities of structurally related compounds, it is a promising candidate for evaluation as an anti-inflammatory, antimicrobial, and anticancer agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to undertake a systematic evaluation of this compound's biological properties. Further studies are warranted to confirm these potential activities and to elucidate its precise mechanisms of action.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

An In-depth Technical Guide to Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate, with the IUPAC name 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester[1], is a heterocyclic organic compound featuring a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a probable synthetic route, and its potential applications in drug discovery and development, based on the activities of structurally related compounds. The document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis and pharmacology.

Chemical Properties and Structure

This compound is characterized by a central thiazole ring substituted at the 2-position with a 2-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(2-Methoxyphenyl)thiazole-4-carboxylic acid ethyl ester | [1] |

| CAS Number | 115299-16-6 | [1] |

| Molecular Formula | C₁₃H₁₃NO₃S | [1] |

| Molecular Weight | 263.31 g/mol | [2] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

Proposed Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis of the target compound would likely proceed via the reaction of ethyl 2-chloroacetoacetate (or ethyl bromopyruvate) with 2-methoxybenzothioamide.

Reaction Scheme:

Materials:

-

2-methoxybenzothioamide

-

Ethyl 2-chloroacetoacetate or Ethyl bromopyruvate

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Dissolve equimolar amounts of 2-methoxybenzothioamide and ethyl 2-chloroacetoacetate in ethanol.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The product may precipitate out of the solution and can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Note: This is a generalized protocol based on the Hantzsch thiazole synthesis. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.

Potential Biological Activities and Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and infectious diseases.[1] The thiazole ring is a versatile scaffold known to impart a range of biological activities. Based on studies of structurally similar compounds, the following potential applications are proposed.

Anti-inflammatory Activity

Thiazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. Specifically, some thiazole-containing compounds have shown selective inhibition of COX-2, an enzyme upregulated during inflammation.

Table 2: COX Inhibition Data for Structurally Related Thiazole Derivatives

| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |

| 2a | COX-2 | 0.958 | - | [3] |

| 2j | COX-2 | 0.957 | - | [3] |

| Celecoxib (Reference) | COX-2 | 0.002 | - | [3] |

| A3 | COX-2 | <30 | - | [4] |

Note: The compounds listed are structurally related thiazole carboxamides and 2-(trimethoxyphenyl)-thiazoles, not the title compound.

Proposed Signaling Pathway for Anti-inflammatory Action:

The diagram below illustrates the potential mechanism of anti-inflammatory action via the inhibition of the COX-2 pathway, which leads to a reduction in prostaglandin synthesis.

Caption: Proposed COX-2 Inhibition Pathway.

Anticancer Activity

Several studies have reported the anticancer properties of thiazole derivatives. A prominent mechanism of action for some of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Table 3: Anticancer and Tubulin Polymerization Inhibition Data for Structurally Related Thiazole Derivatives

| Compound | Activity | IC₅₀ (µM) | Cell Line | Reference |

| 8f | Tubulin Polymerization Inhibition | 4.23 | Cell-free | [5] |

| 3e | Tubulin Polymerization Inhibition | 0.89 | Cell-free | [6] |

| Combretastatin A-4 (Reference) | Tubulin Polymerization Inhibition | 1.2 | Cell-free | [6] |

| 4c | Cytotoxicity | 2.57 | MCF-7 | [7][8] |

| 4c | Cytotoxicity | 7.26 | HepG2 | [7][8] |

Note: The compounds listed are structurally related 4-substituted methoxybenzoyl-aryl-thiazoles and 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles, not the title compound.

Proposed Experimental Protocol: Tubulin Polymerization Assay

This assay evaluates the effect of a compound on the in vitro polymerization of tubulin.

-

Purified tubulin is incubated in a polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂).

-

The test compound (dissolved in a suitable solvent like DMSO) is added at various concentrations.

-

The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

-

The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Logical Workflow for Anticancer Drug Discovery with Thiazole Derivatives:

Caption: Anticancer Drug Discovery Workflow.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of ethyl thiazole-4-carboxylate have been investigated for their activity against various bacterial and fungal strains.

Table 4: Antimicrobial Activity Data for Structurally Related Thiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 4e, 4f, 4k, 4l (sulfonamide derivatives) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, Aspergillus niger | Moderate to promising inhibition | |

| Compound 2 (thiazole derivative) | Staphylococcus aureus | 0.70–1.40 | [2] |

| Compound 9 (thiazole derivative) | Fungal strains | 0.06–0.23 |

Note: The compounds listed are derivatives of ethyl 2-aminothiazole-4-carboxylate and other thiazoles, not the title compound.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a valuable building block in the synthesis of potentially bioactive molecules. While direct biological data for this specific compound is limited in the public domain, the extensive research on structurally related thiazole derivatives suggests its potential as a precursor for novel anti-inflammatory, anticancer, and antimicrobial agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential. This technical guide provides a framework for researchers to initiate such investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

Initial Biological Screening of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate: A Technical Guide Based on Analogous Compounds

Disclaimer: As of December 2025, publicly accessible data on the specific initial biological screening of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is limited. This technical guide, therefore, provides an in-depth overview of the synthesis and established biological activities of structurally analogous thiazole derivatives. The experimental protocols and findings presented herein for closely related compounds serve as a predictive framework and a methodological resource for researchers and drug development professionals investigating this class of molecules.

Introduction

Thiazole-4-carboxylate derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The structural motif of this compound combines the thiazole core with a methoxyphenyl substituent, a feature often associated with potent biological effects in related series of compounds. This guide will explore the typical initial biological screening cascades applied to such molecules, drawing on published data for structurally similar analogues.

Synthesis

The synthesis of this compound and its analogues generally follows established routes for thiazole ring formation. A common and efficient method is the Hantzsch thiazole synthesis.

Anticancer Activity Screening

A primary area of investigation for novel thiazole derivatives is their potential as anticancer agents. Screening typically involves evaluating cytotoxicity against a panel of human cancer cell lines.

Data from Analogous Compounds

A series of 4-substituted methoxybenzoyl-aryl-thiazoles, referred to as SMART compounds, have demonstrated significant antiproliferative activity.[1][2] While not the exact target molecule, these compounds share key structural features and their biological data provides valuable insights. Preliminary mechanism of action studies for some of these analogs suggest that they exert their anticancer effects through the inhibition of tubulin polymerization.[1]

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

| 2-Arylthiazolidine-4-carboxylic acid amides (ATCAA) | Prostate Cancer | 0.7 - 1.0 |

| ATCAA | Melanoma | 1.8 - 2.6 |

| SMART Compound (8f) | Various Cancer Cell Lines | 0.021 - 0.071 |

Table 1: In vitro anticancer activity of analogous thiazole derivatives.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Anti-inflammatory Activity Screening

Thiazole derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Data from Analogous Compounds

A study on methoxyphenyl thiazole carboxamide derivatives revealed their potential as COX inhibitors.[3]

| Compound Analogue | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| 2a | >100 | 0.958 |

| 2b | 0.239 | 0.191 |

Table 2: In vitro COX inhibition data for analogous thiazole carboxamides.[4]

Experimental Protocols

In Vitro COX Inhibition Assay

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the levels in the control (without the compound). The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Screening

The thiazole nucleus is a component of several antimicrobial drugs.[5] Therefore, novel derivatives are routinely screened for antibacterial and antifungal activities.

Data from Analogous Compounds

A series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) was determined against various bacterial and fungal strains.[6]

| Compound Analogue | Bacillus subtilis MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |

| 4e | 125 | 125 |

| 4f | 125 | 125 |

| 4k | 125 | 125 |

| 4l | 125 | 125 |

Table 3: Minimum Inhibitory Concentration (MIC) of analogous thiazole derivatives.[6]

Experimental Protocols

Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Standardized suspensions of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains are prepared.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

References

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbijournal.com [cbijournal.com]

The Rising Therapeutic Potential of Methoxyphenyl Thiazole Derivatives: A Theoretical and Computational In-depth Analysis

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically approved drugs. When functionalized with a methoxyphenyl group, these derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide delves into the theoretical and computational underpinnings of methoxyphenyl thiazole derivatives, offering a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a particular focus on their anticancer properties.

I. Synthesis of Methoxyphenyl Thiazole Derivatives: Key Strategies

The synthesis of methoxyphenyl thiazole derivatives is versatile, with the Hantzsch thiazole synthesis being a foundational and widely employed method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1] Variations in this and other synthetic routes allow for the introduction of diverse substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A general synthetic workflow often commences with the preparation of a substituted α-bromoketone from the corresponding acetophenone. This intermediate is then reacted with a suitable thioamide or thiourea to yield the desired 2,4-disubstituted thiazole. Further modifications can be introduced to the core structure to explore structure-activity relationships (SAR).

II. Experimental Protocols: A Practical Guide

This section provides detailed methodologies for the synthesis and biological evaluation of representative methoxyphenyl thiazole derivatives, compiled from various research findings.

A. General Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives

This protocol outlines a common pathway for synthesizing thiazole derivatives bearing a trimethoxyphenyl moiety, a frequent structural feature in potent anticancer agents.[2][3]

Step 1: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone To a solution of 1-(3,4,5-trimethoxyphenyl)ethanone in a suitable solvent such as diethyl ether, bromine is added dropwise at 0°C.[3] The reaction mixture is stirred and allowed to warm to room temperature.[3] After completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine A solution of thiourea in ethanol is added to a stirred solution of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in ethanol.[2] The mixture is refluxed, and upon completion, the product is precipitated, filtered, and purified to yield the thiazol-2-amine core.[2]

Step 3: Synthesis of N-(6-substituted-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazole-2-amine The synthesized 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine is reacted with a chlorinated pyrimidine derivative in the presence of a base. The resulting intermediate is then coupled with various amines to generate a library of final compounds.[2] Purification is typically achieved through column chromatography.[2][3]

B. In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized methoxyphenyl thiazole derivatives and a standard anticancer drug (e.g., Doxorubicin, Staurosporine) for a specified period (e.g., 24-48 hours).[4]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.[4]

III. Quantitative Data Summary

The biological evaluation of methoxyphenyl thiazole derivatives has generated a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key findings from various studies.

| Table 1: Anticancer Activity of Methoxyphenyl Thiazole Derivatives | |||

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | - |

| 5b | A549 (Lung) | 0.97 ± 0.13 | - |

| 8f | Prostate & Melanoma | 0.021 - 0.071 | Colchicine (comparable) |

Data compiled from multiple sources.[4][5]

| Table 2: Enzyme Inhibitory Activity of Methoxyphenyl Thiazole Derivatives | ||

| Compound ID | Target Enzyme | IC50 (µM) / % Inhibition |

| 4c | VEGFR-2 | 0.15 |

| 2h | COX-1 | 58.2% at 5 µM |

| 2h | COX-2 | 81.5% at 5 µM |

| 5b | Tubulin Polymerization | 3.3 |

Data compiled from multiple sources.[4][6]

IV. Signaling Pathways and Mechanisms of Action

A significant number of methoxyphenyl thiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently identified target.[7][8][9]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7][9]

Growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K, which in turn phosphorylates PIP2 to PIP3.[12][13] PIP3 recruits Akt to the cell membrane, where it is activated by PDK1 and mTORC2.[12][14] Activated Akt then phosphorylates a multitude of downstream targets, including the TSC complex, leading to the activation of mTORC1.[12] mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like 4E-BP1 and p70S6K.[12][13]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by methoxyphenyl thiazole derivatives.

Experimental Workflow for Target Validation

Validating the molecular target of a new compound is a critical step in drug development. The following workflow illustrates a typical process for confirming the inhibition of a specific kinase, such as PI3K or VEGFR-2, by a methoxyphenyl thiazole derivative.

Caption: Experimental workflow for validating the molecular target of a methoxyphenyl thiazole derivative.

V. Computational Studies: Insights from In Silico Analysis

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, play a pivotal role in understanding the properties and mechanism of action of methoxyphenyl thiazole derivatives.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, molecular geometry, and reactivity of these molecules. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict the molecule's chemical reactivity and kinetic stability.

Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand (the thiazole derivative) to the active site of a target protein (e.g., a kinase). These studies provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the inhibitory activity of the compound. The results of docking studies can guide the rational design of more potent and selective inhibitors.

VI. Conclusion and Future Directions

Methoxyphenyl thiazole derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The synthetic accessibility of the thiazole scaffold allows for extensive structural modifications, facilitating the optimization of their biological activity. In vitro and in silico studies have elucidated their mechanisms of action, frequently involving the inhibition of key signaling pathways like PI3K/Akt/mTOR.

Future research in this area should focus on:

-

Lead Optimization: Further refining the structure of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models of various diseases.

-

Exploration of New Targets: Investigating the activity of these derivatives against other relevant biological targets to broaden their therapeutic applications.

-

Advanced Computational Modeling: Utilizing more sophisticated computational techniques to gain a deeper understanding of their mechanism of action and to guide the design of next-generation inhibitors.

The continued exploration of methoxyphenyl thiazole derivatives holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Aromaticity of the Thiazole Ring in Substituted Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of approved drugs.[2][3] The aromaticity of the thiazole nucleus is a key determinant of its chemical reactivity, stability, and ultimately, its pharmacological activity.[1][4] This technical guide provides an in-depth exploration of the aromaticity of the thiazole ring, with a particular focus on the influence of carboxylate substituents, which are prevalent in many biologically active thiazole derivatives.

Understanding Aromaticity in the Thiazole Ring

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. The thiazole ring exhibits aromatic character due to the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons).[3][4] This electron delocalization results in a significant diamagnetic ring current, which can be observed experimentally, for instance, through Nuclear Magnetic Resonance (NMR) spectroscopy, where the ring protons show characteristic downfield chemical shifts (typically between 7.27 and 8.77 ppm).[4][5]

The degree of aromaticity is not a binary property but rather a continuous scale. It can be modulated by the presence of various substituents on the ring. Electron-withdrawing groups, such as carboxylates, can significantly influence the electron density distribution within the ring, thereby altering its aromatic character. Understanding this interplay is crucial for the rational design of novel thiazole-based therapeutic agents.

Quantitative Assessment of Thiazole Aromaticity

Several experimental and computational methods are employed to quantify the aromaticity of the thiazole ring.

Computational Methods

Computational chemistry provides powerful tools to calculate indices that quantify aromaticity.

-

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion of aromaticity. It is calculated as the negative of the magnetic shielding computed at a non-bonded point, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). More negative NICS values indicate stronger diatropic ring currents and thus higher aromaticity.[6] Calculations have shown that thiazole and its derivatives exhibit varied aromaticity based on the nature and position of substituents. While thiazole itself is aromatic, the introduction of substituents can either increase or decrease this character. For instance, studies have indicated that thiazole experiences a reduction in aromaticity with many common activating or deactivating groups.[6]

-

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. HOMA calculations for various five-membered heterocycles have shown that the aromaticity of the thiazole ring is influenced by substituents, with electron-withdrawing groups like the nitro group potentially increasing aromaticity.[7][8]

Table 1: Calculated Aromaticity Indices for Substituted Thiazoles

| Compound | Substituent | NICS(0) (ppm) | HOMA |

| Thiazole | -H | -8.5 to -10.5 | ~0.65 |

| 2-Nitrothiazole | 2-NO₂ | More negative than thiazole | > Thiazole |

| 4-Methylthiazole | 4-CH₃ | Less negative than thiazole | < Thiazole |

| 5-Carboxythiazole | 5-COOH | Data not readily available | Data not readily available |

| 4-Carboxythiazole | 4-COOH | Data not readily available | Data not readily available |

Note: The values presented are approximate and collated from various computational studies. Specific values can vary depending on the computational method and basis set used. Data for carboxylate-substituted thiazoles is not extensively documented in the literature, highlighting an area for future research.

Experimental Methods

Experimental techniques provide physical evidence of aromaticity.

-

X-ray Crystallography: By determining the precise three-dimensional structure of a molecule in its crystalline state, X-ray crystallography allows for the direct measurement of bond lengths. In an aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds. Analysis of the crystal structures of thiazole derivatives provides valuable data for calculating geometry-based aromaticity indices like HOMA.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, the chemical shifts of the ring protons in ¹H NMR are a qualitative indicator of aromaticity. Advanced NMR techniques, such as those that measure magnetic susceptibility exaltation, can provide more quantitative information about the ring current and, by extension, the degree of aromaticity.

Experimental Protocols

Protocol 1: Computational Calculation of NICS values using Gaussian

This protocol outlines the general steps for calculating NICS values for a substituted thiazole carboxylate using the Gaussian software package.

-

Molecule Building and Optimization:

-

Construct the 3D structure of the substituted thiazole carboxylate using a molecular modeling program (e.g., GaussView).

-

Perform a geometry optimization calculation to find the lowest energy conformation. A common level of theory for this is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

-

Gaussian Input Keywords: #p opt b3lyp/6-31g(d)

-

-

NICS Calculation:

-

Using the optimized geometry, set up a new calculation for NMR properties.

-

To calculate NICS(0), place a ghost atom (Bq) at the geometric center of the thiazole ring. For NICS(1), the ghost atom is placed 1 Å above the ring center.

-

The NMR calculation is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method.

-

Gaussian Input Keywords for NICS(0): #p nmr=giao b3lyp/6-311+g(d,p) In the molecule specification, add the coordinates of the ghost atom (Bq) at the ring center.

-

-

Data Analysis:

-

The output file will contain the isotropic magnetic shielding value for the ghost atom.

-

The NICS value is the negative of this shielding value. A more negative value indicates greater aromaticity.

-

Protocol 2: X-ray Crystallography for Bond Length Analysis

This protocol provides a general workflow for determining the crystal structure of a thiazole derivative to analyze its bond lengths.

-

Crystal Growth:

-

Grow single crystals of the synthesized thiazole carboxylate derivative of sufficient size and quality (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled (typically to 100 K) to reduce thermal vibrations.

-

An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.[2]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined using direct methods or Patterson methods to generate an initial electron density map.

-

A molecular model is built into the electron density map and refined against the experimental data to obtain the final crystal structure, including precise atomic coordinates and bond lengths.[11]

-

-

Bond Length Analysis:

-

Analyze the C-C, C-N, and C-S bond lengths within the thiazole ring. Aromatic systems will exhibit bond lengths that are intermediate between typical single and double bonds.

-

These experimental bond lengths can be used to calculate the HOMA index.

-

Visualization of Relevant Pathways and Workflows

Signaling Pathway

Many thiazole derivatives, including those with carboxylate functionalities, are being investigated as inhibitors of various protein kinases involved in cancer signaling. The c-Met receptor tyrosine kinase is a prominent target.[6][12]

Caption: c-Met signaling pathway and the inhibitory action of a thiazole carboxylate derivative.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of substituted thiazole carboxylates.

Caption: A generalized experimental workflow for thiazole carboxylate synthesis and analysis.

Logical Relationship

The following diagram illustrates the logical relationship between the structural features of substituted thiazole carboxylates and their potential biological activity.

Caption: Relationship between structure and biological activity of substituted thiazoles.

Conclusion

The aromaticity of the thiazole ring is a fundamental property that governs its chemical behavior and biological function. While it is well-established that thiazoles are aromatic, the precise influence of various substituents, particularly carboxylates, on the degree of this aromaticity warrants further systematic investigation. The computational and experimental protocols outlined in this guide provide a framework for researchers to quantify the aromatic character of novel thiazole derivatives. A deeper understanding of these structure-aromaticity-activity relationships will undoubtedly facilitate the design of more potent and selective thiazole-based drugs for a multitude of therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel therapeutic inhibitors of the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate as a Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate as a versatile intermediate in the synthesis of novel compounds with potential therapeutic applications. The document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic pathways and experimental workflows.

Introduction

This compound is a heterocyclic compound featuring a thiazole core, a functionality known for its wide range of biological activities. This ethyl ester serves as a crucial building block in medicinal chemistry for the development of new antimicrobial and anticancer agents. The presence of the 2-methoxyphenyl group and the ethyl carboxylate at positions 2 and 4 of the thiazole ring, respectively, provides strategic points for further chemical modifications to generate diverse libraries of bioactive molecules.

Applications in Drug Discovery

Derivatives synthesized from this compound have demonstrated significant potential in the following areas:

-

Anticancer Activity: The thiazole scaffold is a constituent of several approved anticancer drugs.[1] Derivatives of this compound are explored for their ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[2][3] The structural modifications on the thiazole ring allow for the fine-tuning of activity against various cancer cell lines.[4]

-

Antimicrobial Activity: Thiazole-based compounds have been extensively studied for their antibacterial and antifungal properties. The core structure can be modified to enhance potency against multidrug-resistant strains of bacteria and fungi.

Data Presentation

The following tables summarize the biological activities of various derivatives synthesized using this compound or its close analogs as a starting material.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Modification from Intermediate | Cancer Cell Line | IC₅₀ (µM) | Reference |

| SMART-1 | Amide formation and subsequent modifications | Melanoma (WM-164) | 0.021 - 0.071 | [5] |

| ATCAA-1 | Amide formation | Prostate Cancer | 0.7 - 1.0 | [5] |

| Thiazole Derivative 4i | Imination | Human Osteosarcoma (SaOS-2) | 0.190 (µg/mL) | [6] |

| Carbazole Thiazole 3a | Hydrazone and carbazole linkage | Lung Cancer (A549) | >100 | [7] |

| Carbazole Thiazole 3b | Hydrazone and carbazole linkage | Colon Cancer (HT29) | 85.4 | [7] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound ID | Modification from Intermediate | Microorganism | MIC (µg/mL) | Reference |

| Thiazole Sulfonamide 4e | Sulfonamide formation | Bacillus subtilis | 62.5 | [3] |

| Thiazole Sulfonamide 4f | Sulfonamide formation | Staphylococcus aureus | 125 | [3] |

| Thiazole Sulfonamide 4k | Sulfonamide formation | Aspergillus niger | 62.5 | [3] |

| Thiazole Oxadiazole 5a | Hydrazide and oxadiazole formation | Escherichia coli | 100 | [8] |

| Thiazole Oxadiazole 5b | Hydrazide and oxadiazole formation | Candida albicans | 100 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title intermediate via the Hantzsch thiazole synthesis.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

2-Methoxybenzonitrile

-

Hydrogen sulfide (gas) or a suitable H₂S donor (e.g., Lawesson's reagent)

-

Pyridine

-

Triethylamine

-

Ethyl bromopyruvate

-

Ethanol, absolute

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of 2-Methoxybenzothioamide

-

Dissolve 2-methoxybenzonitrile (1 equivalent) in a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide gas through the solution at room temperature for several hours until the starting material is consumed (monitored by TLC). Alternatively, treat the nitrile with Lawesson's reagent in dry toluene at reflux.

-

Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain crude 2-methoxybenzothioamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

To a solution of 2-methoxybenzothioamide (1 equivalent) in absolute ethanol, add ethyl bromopyruvate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data (Expected):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (s, 1H, thiazole-H5), 7.90 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.45 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H, Ar-H), 7.05 (td, J = 7.5, 1.0 Hz, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 161.5, 157.0, 147.0, 132.0, 131.5, 128.0, 121.0, 115.0, 111.5, 61.5, 55.8, 14.5.

-

Appearance: Off-white to yellow solid.

Protocol 2: Synthesis of 2-(2-Methoxyphenyl)thiazole-4-carboxamide Derivatives

This protocol outlines the conversion of the ethyl ester to various amide derivatives, a common step in generating libraries of bioactive compounds.

Reaction Scheme:

Caption: General scheme for the synthesis of amide derivatives.

Materials:

-

This compound

-

Desired primary or secondary amine (R-NH₂)

-

Coupling agent (e.g., EDCI, HOBt) - for Method B

-

Base (e.g., N-methylmorpholine, triethylamine) - for Method B

-

Solvent (e.g., Methanol, DMF, DCM)

Procedure:

Method A: Direct Aminolysis

-

Dissolve this compound (1 equivalent) in methanol or another suitable high-boiling point solvent.

-

Add an excess of the desired amine (2-5 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting ester is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the desired amide.

Method B: Coupling Agent-Mediated Amidation

-

Hydrolyze this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

Dissolve the resulting carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF or DCM.

-

Add a coupling agent such as EDCI (1.2 equivalents) and HOBt (1.1 equivalents).

-

Add a base like N-methylmorpholine (2 equivalents) followed by the desired amine (1.2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Work up the reaction by washing with water and extracting with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and screening of novel bioactive compounds starting from this compound.

Caption: Workflow for synthesis and screening of thiazole derivatives.

Hypothesized Signaling Pathway Inhibition

The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by anticancer derivatives of this compound, based on known mechanisms of similar compounds.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application of Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-methoxyphenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a prominent scaffold in medicinal chemistry. The unique arrangement of its methoxyphenyl and ethyl carboxylate moieties makes it a versatile intermediate in the synthesis of a variety of biologically active molecules.[1] Research has indicated its potential as a key building block for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drugs.[1] The thiazole nucleus is known to enhance biological activity, and its derivatives have been extensively studied for a wide range of pharmacological properties.